![molecular formula C10H15ClN2O2S B1448742 (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 1605250-53-0](/img/structure/B1448742.png)
(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride
Overview
Description
(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride (BSPH) is an organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of around 90°C. BSPH is a versatile reagent that is widely used in the synthesis of organic compounds, and has been studied for its potential use in drug development.
Scientific Research Applications
JAK1 Selective Inhibitor
The compound has been used in the design and synthesis of a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . This inhibitor exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
2. Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s The compound has been used in the synthesis of hyperbranched poly(arylene pyrimidine ether)s . Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
Synthesis of Amino Acid Arylamides
The compound has been used in the synthesis of amino acid arylamides . N-Cbz-protected amino acids reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under these mild conditions .
properties
IUPAC Name |
(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZDZRDQAZTRG-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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